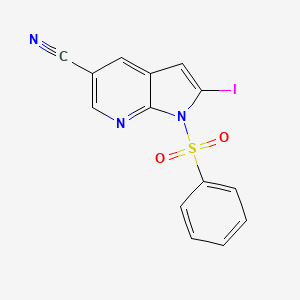

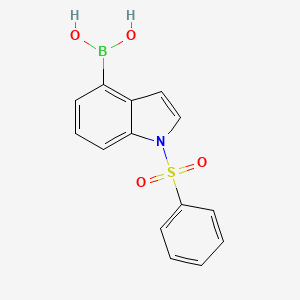

N-benzyl-5-bromo-3-methylpyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

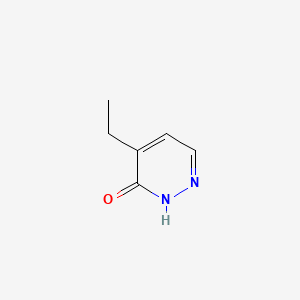

N-benzyl-5-bromo-3-methylpyridin-2-amine, also known as N-benzyl-5-bromo-3-methylpyridine, is an organic compound with a molecular formula of C10H11BrN2. It is a colorless, crystalline solid that is soluble in water and ethanol. N-benzyl-5-bromo-3-methylpyridine has a variety of applications in the fields of organic chemistry, medicinal chemistry, and biochemistry.

科学的研究の応用

Synthesis of Novel Pyridine Derivatives : A study describes the synthesis of novel pyridine derivatives via Suzuki cross-coupling reaction, using 5-bromo-2-methylpyridin-3-amine as a starting material. These derivatives have potential applications as chiral dopants for liquid crystals, and some show significant anti-thrombolytic, biofilm inhibition, and haemolytic activities (Ahmad et al., 2017).

Intermediate in Drug Discovery : Another study synthesized 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine as an intermediate in drug discovery. This compound forms inversion dimers through hydrogen bonds in its crystal structure (Li et al., 2012).

Amination of Dibromopyridines : Research on the amination of various dibromopyridines, including derivatives of 2-aminopyridine, reveals the formation of diaminopyridines and other compounds. This study contributes to understanding the reactions of halogenopyridines with potassium amide (Streef & Hertog, 2010).

Synthesis of Arylamino-Picolines : The synthesis of N-[2-methyl-5(or 3)pyridyl]-o-nitroanilines from 5-bromo- or 3-bromo-2-methylpyridine is discussed. These compounds are used in ring closure to form benzotriazoles, correcting earlier literature reports (Peterson & Tolman, 1977).

Alpha-pyridylation of Chiral Amines : A study showcases the palladium-catalyzed coupling of bromopyridines with ureas and subsequent transformations, creating quaternary stereogenic centers with high enantioselectivity (Clayden & Hennecke, 2008).

Synthesis of Imidazo-Pyridine Derivatives : Research into the synthesis of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate from 6-methylpyridin-2-amine highlights its molecular structure, which involves planar rings and intermolecular hydrogen bonds (Yao et al., 2010).

Antimicrobial Activities of Pyridin-2-amines : A series of substituted (E)-N-benzylidene-5-bromopyridin-2-amine compounds were synthesized and assessed for antimicrobial activities using the Bauer-Kirby method (Senbagam et al., 2016).

Catalytic Systems for Coupling Reactions : Various studies have investigated catalytic systems for deprotonative coupling and amination reactions involving bromopyridines and other compounds, highlighting their potential in creating novel compounds and facilitating chemical transformations (Shigeno et al., 2019), (Ji et al., 2003).

特性

IUPAC Name |

N-benzyl-5-bromo-3-methylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2/c1-10-7-12(14)9-16-13(10)15-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJHEPZIQQEJPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NCC2=CC=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-5-bromo-3-methylpyridin-2-amine | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B567825.png)

![4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B567826.png)

![(S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B567837.png)